molecular formula C22H28N+ B082657 Prifinium CAS No. 10236-81-4

Prifinium

カタログ番号 B082657
CAS番号: 10236-81-4
分子量: 306.5 g/mol
InChIキー: ZYEPZINLLPPBMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prifinium is an antimuscarinic agent with antispasmodic and antiemetic properties . It is primarily used in the treatment of irritable bowel syndrome due to its action as an anticholinergic . The IUPAC name of Prifinium is 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide .


Molecular Structure Analysis

Prifinium has a molecular formula of C22H28N+ . Its molecular weight is 306.5 g/mol . The InChI key of Prifinium is ZYEPZINLLPPBMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Prifinium has a molecular weight of 306.5 g/mol . It has a XLogP3-AA value of 5.1, which is a measure of its hydrophobicity .

科学的研究の応用

  • Application in Analytical Chemistry : A study developed a sensitive method for determining prifinium ion in human serum and urine, indicating its importance in analytical chemistry and drug monitoring (Tokuma, Tamura, & Noguchi, 1982).

  • Effectiveness in Treating Irritable Colon Syndrome : Clinical trials have demonstrated the efficacy of prifinium bromide in treating irritable colon syndrome. In one study, patients showed significant improvement with minimal side effects, suggesting its therapeutic potential (Piai & Mazzacca, 1979). Another trial found that 70% of patients with irritable bowel syndrome benefited from prifinium bromide treatment (Sasaki et al., 1985).

  • Anticholinergic Activity : Prifinium bromide's anticholinergic properties have been studied in relation to urinary bladder contractions. It showed effectiveness similar to atropine and was more active than other studied anticholinergics (Terai, Deguchi, Ohtsuka, & Kumada, 1991).

  • Pharmaceutical Analysis : Research has been conducted on the determination of prifinium bromide in pharmaceutical formulations using reverse-phase HPLC, highlighting its relevance in pharmaceutical analysis (Sa'sa', Jalal, & Khalil, 1988).

  • Taste Masking in Pharmaceutical Preparations : A study focused on masking the bitter taste of prifinium bromide in orodispersible tablets, crucial for patient compliance (Alghabban, Al Ani, & Hassan, 2014).

  • Pharmacokinetics in Humans : The pharmacokinetics of prifinium bromide was studied in healthy volunteers, providing valuable information on its absorption, distribution, metabolism, and excretion (Noguchi, Tokuma, & Tamura, 1983).

  • Endoscopic Premedication Use : Prifinium bromide was compared with hyoscine N-butylbromide for endoscopic premedication, demonstrating its effectiveness in inducing smooth muscle relaxation (Magalini & Monica, 1995).

  • Effect on Colon Motility in Diverticular Disease : A study examined the effect of prifinium bromide on colonic motility in patients with diverticular disease, finding significant inhibition of prostigmin-induced hypermotility (Sasaki, Munakata, Saitoh, & Yoshida, 2007).

Safety And Hazards

Prifinium is harmful if swallowed . It is advised to avoid dust formation and breathing mist, gas, or vapors when handling Prifinium . In case of accidental ingestion, it is recommended to rinse the mouth and seek immediate medical attention .

特性

IUPAC Name

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPZINLLPPBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859880
Record name 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prifinium

CAS RN

10236-81-4
Record name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10236-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prifinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prifinium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzhydrylidene)-1,1-diethyl-2-methylpyrrolidinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIFINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7TTK1K7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prifinium
Reactant of Route 2
Prifinium
Reactant of Route 3
Prifinium
Reactant of Route 4
Prifinium
Reactant of Route 5
Reactant of Route 5
Prifinium
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Prifinium

Citations

For This Compound
531
Citations
G Piai, G Mazzacca - Gastroenterology, 1979 - Elsevier
Eighteen patients with irritable colon syndrome were treated with a new anticholinergic drug (prifinium bromide) and with a placebo in a 6-wk, randomized, double-blind cross-over study…
Number of citations: 49 www.sciencedirect.com
D Sasaki, A Munakata, Y Saitoh, Y Yoshida - Gastroenterologia Japonica, 1981 - Springer
… 0.5mg im injection and after prifinium bromide 7.5mg im injection, … Prifinium bromide inhibited the prostigmin-induced hypermotility … Prifinium bromide was an anti-spasmodic drug which …
Number of citations: 12 link.springer.com
M MORIYOSHI, Y MARUYAMA, K ISEKI… - Journal of veterinary …, 1999 - jstage.jst.go.jp
… with 7.5 mg/head of prifinium bromide as in group II followed by … We have also reported that treatment with prifinium bromide, a … whether treatment with prifinium bromide followed by two …
Number of citations: 8 www.jstage.jst.go.jp
Y Tokuma, Y Tamura, H Noguchi - Journal of Chromatography B …, 1982 - Elsevier
… A simple, sensitive method for the determination of the prifinium ion, … Quantitation is possible down to 0.5 ng/ml of prifinium ion … who had received a 60-mg oral dose of prifinium bromide. …
Number of citations: 8 www.sciencedirect.com
FM Al-Ghabban, IH Al-Ani, SF Hassan… - Int. J. Pharm. Pharm …, 2013 - researchgate.net
Oro-dispersible tablets (ODTs) are solid dosage forms that are designed to be placed in the mouth, disintegrated in the saliva, and then swallowed without the aid of additional water in …
Number of citations: 7 www.researchgate.net
T Terai, Y Deguchi, M Ohtsuka, S Kumada - Arzneimittel-forschung, 1991 - europepmc.org
… enteral effects of prifinium bromide (CAS 4630-95-9; in the following referred to as prifinium), … According to the 40% inhibitory doses, prifinium was as active as atropine, and 10 and 100 …
Number of citations: 7 europepmc.org
A Lataifeh, F Wedian - Analytical Chemistry Letters, 2014 - Taylor & Francis
Bivariate analysis method has been applied to quantify binary combination of prifinium bromide/paracetamol and amoxicillin/potassium clavulanate. The method was tested for linearity, …
Number of citations: 7 www.tandfonline.com
H Noguchi, Y Tokuma, Y Tamura - International Journal of Clinical …, 1983 - europepmc.org
The pharmacokinetics of prifinium bromide (Riabal), a specific antispasmodic agent, after oral (60 mg) and iv (7.5 mg) administration was studied in six healthy male volunteers. After iv …
Number of citations: 10 europepmc.org
K Kobayashi, E Mitani, S Tatsumi, Y Sasaki… - Clinical …, 1985 - europepmc.org
We determined endoscopically the motility of the papillary region in humans, using a pressure sensor devised in our department. The subjects were 184 patients with various diseases. …
Number of citations: 8 europepmc.org
H ISEKI, M MORIYOSHI, H ICHIJO… - … of Reproduction and …, 1995 - jstage.jst.go.jp
… intravenously with 7.5 mg prifinium bromide and 5 minutes later, … alone without pretreatment with prifinium bromide. … in the groups pretreated with prifinium bromide. The reduction of the …
Number of citations: 5 www.jstage.jst.go.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。